H-VAL-ALA-OH
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
H-VAL-ALA-OH can be synthesized through peptide coupling reactions involving the amino acids L-Valine and L-Alanine . The synthesis typically involves the activation of the carboxyl group of one amino acid and the subsequent coupling with the amino group of the other amino acid. Common reagents used in these reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
In industrial settings, the production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
H-VAL-ALA-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids, particularly the isopropyl group of L-Valine.
Substitution: Replacing functional groups on the amino acid residues.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products Formed
The primary products formed from these reactions include the free amino acids L-Valine and L-Alanine, as well as various oxidized or reduced derivatives of these amino acids .
Scientific Research Applications
H-VAL-ALA-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in metabolic pathways and as a substrate for enzyme studies.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-VAL-ALA-OH involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes involved in peptide metabolism, influencing processes such as protein synthesis and degradation . The molecular targets and pathways involved include peptidases and proteases that cleave peptide bonds .
Comparison with Similar Compounds
Similar Compounds
H-VAL-GLY-OH: A dipeptide formed from L-Valine and Glycine.
H-ALA-ALA-OH: A dipeptide formed from two L-Alanine residues.
H-VAL-ALA-GLY-OH: A tripeptide formed from L-Valine, L-Alanine, and Glycine.
Uniqueness
H-VAL-ALA-OH is unique due to its specific combination of L-Valine and L-Alanine, which imparts distinct biochemical properties and metabolic roles . Its structure allows it to participate in specific enzymatic reactions and metabolic pathways that are not accessible to other similar dipeptides .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319114 | |
Record name | Valylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-74-8 | |
Record name | NSC339920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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